molecular formula C10H12O3 B8783742 1-[3-(Methoxymethoxy)phenyl]ethan-1-one CAS No. 124414-06-8

1-[3-(Methoxymethoxy)phenyl]ethan-1-one

Cat. No.: B8783742
CAS No.: 124414-06-8
M. Wt: 180.20 g/mol
InChI Key: JUULFFKCNJHMAQ-UHFFFAOYSA-N
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Description

1-[3-(Methoxymethoxy)phenyl]ethan-1-one is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

124414-06-8

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

1-[3-(methoxymethoxy)phenyl]ethanone

InChI

InChI=1S/C10H12O3/c1-8(11)9-4-3-5-10(6-9)13-7-12-2/h3-6H,7H2,1-2H3

InChI Key

JUULFFKCNJHMAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3-hydroxyacetophenone (20.40 g, 150 mmol) in CH2Cl2 (450 mL) at 0° C. under N2 was added N,N-diisopropylethylamine (52.25 mL, 300 mmol) followed by methyl chloromethyl ether (MOM chloride) (13.67 mL, 180 mmol) over a period of 30 min. The reaction was stirred at 0° C. for 30 min and then at room temperature for 2 h. The reaction was quenched with H2O (500 mL). The organic solution was separated, washed with H2O (2×500 mL), 0.5 N NaOH (2×100 mL), and again with H1120 (200 mL). The organic solution was dried (Na2 SO4) and concentrated. The resulting residue was purified by filtration through a pad of silica gel using n-hexanes through 2-5% EtOAc/n-hexanes to give the desired product (17.30 g, 64%); TLC Rf: 0.45 (20% EtOAc/n-hexanes).
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
52.25 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
13.67 mL
Type
reactant
Reaction Step Two
Yield
64%

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